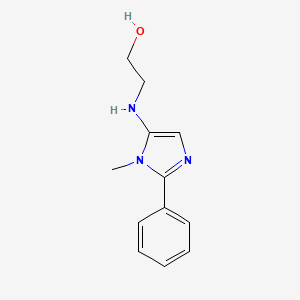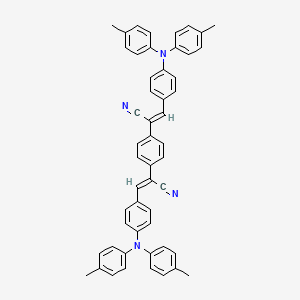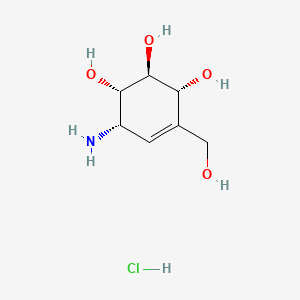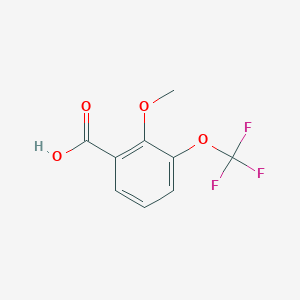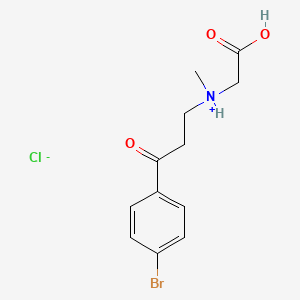
N-(3-(4-Bromophenyl)-3-oxopropyl)-N-methylglycine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-Bromophenyl)-3-oxopropyl)-N-methylglycine hydrochloride is a synthetic organic compound that features a bromophenyl group, a ketone, and a glycine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Bromophenyl)-3-oxopropyl)-N-methylglycine hydrochloride typically involves the following steps:
Glycine Derivative Formation: The final step involves the reaction of the ketone with N-methylglycine (sarcosine) under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
N-(3-(4-Bromophenyl)-3-oxopropyl)-N-methylglycine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-(4-Bromophenyl)-3-oxopropyl)-N-methylglycine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the ketone moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- Phenoxy acetamide derivatives
- N-bromosuccinimide (NBS)
Uniqueness
N-(3-(4-Bromophenyl)-3-oxopropyl)-N-methylglycine hydrochloride is unique due to its combination of a bromophenyl group, a ketone, and a glycine derivative. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
85975-24-2 |
|---|---|
Molecular Formula |
C12H15BrClNO3 |
Molecular Weight |
336.61 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-3-oxopropyl]-(carboxymethyl)-methylazanium;chloride |
InChI |
InChI=1S/C12H14BrNO3.ClH/c1-14(8-12(16)17)7-6-11(15)9-2-4-10(13)5-3-9;/h2-5H,6-8H2,1H3,(H,16,17);1H |
InChI Key |
TWFVFFVJVSOOPT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCC(=O)C1=CC=C(C=C1)Br)CC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


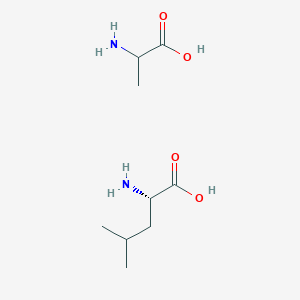

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide](/img/structure/B12817000.png)
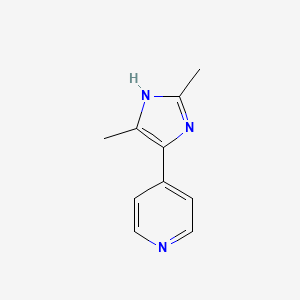

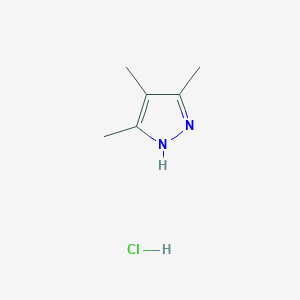
![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)
![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)

